2,5-Dioxopyrrolidin-1-yl decanoate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl decanoate” is a chemical compound with the formula C14H23NO4 . It is a heterocyclic compound that belongs to the class of pyrrolidines . It has a molecular weight of 269.34 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The reaction conditions include the use of hydrochloric acid (HCl), sodium bicarbonate, and 1,4-dioxane . The yield of the reaction varies depending on the specific conditions used .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with 19 heavy atoms and no aromatic heavy atoms . The compound has a high fraction of Csp3 (0.79) and 10 rotatable bonds .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. The reactions are influenced by various factors, including the presence of sodium bicarbonate and the solvent 1,4-dioxane .
Physical And Chemical Properties Analysis
“this compound” has several notable physical and chemical properties. It has a high molar refractivity of 75.79 and a topological polar surface area (TPSA) of 63.68 Ų . It also has a high lipophilicity, with a Log Po/w (iLOGP) of 3.14 .
Scientific Research Applications
Anticonvulsant Agents : A study by Kamiński et al. (2015) synthesized derivatives of 2,5-Dioxopyrrolidin-1-yl as potential new hybrid anticonvulsant agents. These compounds were tested in mice for their efficacy in treating seizures, with some compounds showing promising results in preclinical models of epilepsy (Kamiński et al., 2015).
Fluorescent Labeling : Crovetto et al. (2008) synthesized a derivative of 2,5-Dioxopyrrolidin-1-yl for use as an amine-reactive derivative in fluorescent labeling. This compound was used to label RNA, showing potential for use in nucleic acid probes in homogeneous assay formats (Crovetto et al., 2008).
Monoclonal Antibody Production : A study by Aki et al. (2021) found that a compound related to 2,5-Dioxopyrrolidin-1-yl increased monoclonal antibody production in Chinese hamster ovary cell cultures. This compound also influenced the galactosylation on monoclonal antibodies, which is important for the quality of therapeutic antibodies (Aki et al., 2021).
Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient synthesis for a heterobifunctional coupling agent involving 2,5-Dioxopyrrolidin-1-yl. This agent is critical for chemoselective conjugation of proteins and enzymes, demonstrating its utility in biochemical applications (Reddy et al., 2005).
Comparative Proteomics : Zhang et al. (2002) investigated the use of deuterated 2,5-Dioxopyrrolidin-1-yl esters in comparative proteomics. These coding agents helped in understanding how heavy isotope-labeled peptides are resolved during reversed-phase chromatography (Zhang et al., 2002).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to improve monoclonal antibody production in chinese hamster ovary cells . This suggests that 2,5-Dioxopyrrolidin-1-yl decanoate may also interact with cellular processes related to protein production.
Mode of Action
The structurally similar compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that this compound may also interact with cellular metabolism and energy production pathways.
Biochemical Pathways
Based on the effects observed with the structurally similar compound, it may influence pathways related to glucose uptake, atp production, and protein synthesis .
Result of Action
The structurally similar compound was found to increase monoclonal antibody production, suggesting that this compound may also have effects on protein production .
Safety and Hazards
Future Directions
The future directions for research on “2,5-Dioxopyrrolidin-1-yl decanoate” are promising. The compound has been identified as a potential candidate for further preclinical development due to its promising in vivo activity profile and drug-like properties . Further structural optimization could lead to improved production and quality control of monoclonal antibodies .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,5-Dioxopyrrolidin-1-yl decanoate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-8-9-14(18)19-15-12(16)10-11-13(15)17/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGDUYHEXICCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-66-5 | |
Record name | N-Succinimidyl Decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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